molecular formula C23H28N2O2S B303959 N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Katalognummer B303959
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: HLEJYGSCKGKDEY-QNGOZBTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential applications in cancer therapy. This compound is designed to selectively target and kill cancer cells that are located in areas of low oxygen concentration, which are often resistant to conventional chemotherapy and radiation treatments.

Wirkmechanismus

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a hypoxia-activated prodrug, which means that it is designed to be activated only in areas of low oxygen concentration. In these areas, the prodrug is metabolized by enzymes to release the active form of the drug, which then selectively targets and kills cancer cells. The mechanism of action of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves the formation of DNA crosslinks, which leads to DNA damage and cell death.
Biochemical and Physiological Effects:
N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage and cell death, as well as inhibit the growth and proliferation of cancer cells. N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the efficacy of other cancer treatments when used in combination with them. In addition, N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have minimal toxicity in normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide for lab experiments is its selective targeting of cancer cells in areas of low oxygen concentration. This allows for more precise targeting of cancer cells and reduces the risk of toxicity in normal cells. However, one limitation of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is its low solubility in water, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for research on N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. One potential direction is to further investigate the mechanism of action of this compound and its effects on cancer cells. Another potential direction is to explore the use of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in combination with other cancer treatments to enhance their efficacy. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in order to optimize its use in cancer therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in humans.

Synthesemethoden

The synthesis of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves several steps, starting with the reaction of 2-(2-thienyl)acetic acid with thionyl chloride to form 2-(2-thienyl)acetyl chloride. This intermediate is then reacted with N-(cycloheptyl)carbodiimide to form the corresponding amide. The amide is then reacted with 3,4-dimethylbenzoyl chloride to form N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. The overall yield of this synthesis method is around 25%.

Wissenschaftliche Forschungsanwendungen

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied for its potential applications in cancer therapy. In preclinical studies, it has been shown to selectively target and kill cancer cells that are located in areas of low oxygen concentration, which are often resistant to conventional chemotherapy and radiation treatments. This compound has also been shown to enhance the efficacy of other cancer treatments when used in combination with them.

Eigenschaften

Produktname

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molekularformel

C23H28N2O2S

Molekulargewicht

396.5 g/mol

IUPAC-Name

N-[(Z)-3-(cycloheptylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H28N2O2S/c1-16-11-12-18(14-17(16)2)22(26)25-21(15-20-10-7-13-28-20)23(27)24-19-8-5-3-4-6-9-19/h7,10-15,19H,3-6,8-9H2,1-2H3,(H,24,27)(H,25,26)/b21-15-

InChI-Schlüssel

HLEJYGSCKGKDEY-QNGOZBTKSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCCCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCC3)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.